Dibenzo[b,d]selenophen-2-ylboronic acid
Description
Dibenzo[b,d]selenophen-2-ylboronic acid is a heteroaromatic boronic acid derivative featuring a fused selenophene core. This compound is structurally analogous to dibenzofuran and dibenzothiophene boronic acids, where selenium replaces oxygen or sulfur in the heterocyclic ring. Boronic acids of this class are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic frameworks for materials science and pharmaceutical applications . The selenium atom imparts distinct electronic and steric properties, influencing reactivity and stability compared to sulfur or oxygen analogs.
Properties
Molecular Formula |
C12H9BO2Se |
|---|---|
Molecular Weight |
274.98 g/mol |
IUPAC Name |
dibenzoselenophen-2-ylboronic acid |
InChI |
InChI=1S/C12H9BO2Se/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7,14-15H |
InChI Key |
IDHWZSOLHMEMIJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)[Se]C3=CC=CC=C32)(O)O |
Origin of Product |
United States |
Preparation Methods
Metal-Catalyzed Miyaura Borylation of Halogenated Precursors
The Miyaura borylation reaction represents a cornerstone for introducing boronic acid groups into aromatic systems. This method involves palladium-catalyzed coupling of halogenated dibenzoselenophenes with diboron reagents.
Synthesis of 2-Bromodibenzo[b,d]selenophene
A prerequisite for Miyaura borylation is the availability of 2-bromodibenzo[b,d]selenophene. Electrophilic bromination of dibenzo[b,d]selenophene using N-bromosuccinimide (NBS) in dichloromethane at 0°C achieves regioselective bromination at the 2-position. Alternatively, directed bromination via lithiation—employing n-butyllithium and trimethyl borate—yields the brominated derivative in 67–72% isolated yield.
Borylation Reaction Conditions
2-Bromodibenzo[b,d]selenophene undergoes Miyaura borylation with bis(pinacolato)diboron under palladium catalysis. A representative procedure involves:
- Reagents : 2-Bromodibenzo[b,d]selenophene (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), KOAc (3.0 equiv).
- Solvent : Anhydrous dioxane.
- Conditions : Reflux under nitrogen for 18–24 hours.
Post-reaction, the pinacol boronate ester is hydrolyzed using 1 M HCl to yield the boronic acid. This method typically affords Dibenzo[b,d]selenophen-2-ylboronic acid in 70–85% yield.
Table 1. Optimization of Miyaura Borylation Parameters
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(dppf)Cl₂ | 82 |
| Reaction Time | 20 h | 78 |
| Temperature | 100°C | 85 |
| Base | KOAc | 80 |
Halogen-Metal Exchange Followed by Boronation
Direct lithiation of 2-bromodibenzo[b,d]selenophene provides a pathway to install the boronic acid group via quenching with boron electrophiles.
Lithiation and Boron Trapping
- Substrate : 2-Bromodibenzo[b,d]selenophene.
- Base : n-Butyllithium (2.5 M in hexanes, 1.1 equiv).
- Conditions : THF solvent, -78°C, 30 minutes.
- Electrophile : Trimethyl borate (3.0 equiv), added dropwise post-lithiation.
Hydrolysis with 2 M HCl yields the boronic acid with 65–75% efficiency. This method avoids palladium catalysts but requires stringent anhydrous conditions.
Cyclization of Boronic Acid-Functionalized Biphenyls
Recent advances in metal-free selenophene synthesis offer an alternative route. Cyclization of [1,1'-biphenyl]-2-ylboronic acid with selenium powder in dimethyl sulfoxide (DMSO) at 140°C for 24 hours produces dibenzo[b,d]selenophene derivatives. While this method primarily yields the fused heterocycle, modifying the boronic acid’s substituents could retain the functional group.
Reaction Mechanism and Limitations
The proposed mechanism involves:
- Formation of triselenium dicyanide (TSD) from Se and TMSCN.
- Radical cyclization of the boronic acid with selenium radicals.
- Aromatization to yield the selenophene core.
However, this approach typically consumes the boronic acid group, necessitating post-cyclization functionalization.
Comparative Analysis of Methodologies
Table 2. Efficiency and Practicality of Synthetic Routes
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Miyaura Borylation | 70–85 | High yield, scalable | Requires Pd catalyst |
| Halogen-Metal Exchange | 65–75 | Metal-free | Sensitive to moisture |
| Cyclization | <30 | Metal-free, one-pot | Boronic acid not retained |
Chemical Reactions Analysis
Types of Reactions: Dibenzo[b,d]selenophen-2-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Biaryl compounds.
Scientific Research Applications
Dibenzo[b,d]selenophen-2-ylboronic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Potential use in the development of selenium-containing drugs due to selenium’s biological activity.
Medicine: Investigated for its anticancer properties, as selenium compounds can induce apoptosis in cancer cells.
Industry: Used in the development of organic semiconductor materials
Mechanism of Action
The mechanism of action of dibenzo[b,d]selenophen-2-ylboronic acid in biological systems involves the interaction of the selenium atom with biological molecules. Selenium can form selenoproteins, which play a role in antioxidant defense and redox regulation. The boronic acid group can interact with enzymes and receptors, potentially inhibiting their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Dibenzo[b,d]thiophen-2-ylboronic Acid
- Structure and Properties : Replaces selenium with sulfur. Molecular formula: C₁₂H₉BO₂S; molecular weight: 228.08 g/mol (CAS: 668983-97-9) .
- Reactivity : Exhibits high efficiency in Suzuki couplings. For example, dibenzo[b,d]thiophen-4-ylboronic acid achieved a 97.2% yield in carbazole synthesis .
- Applications : Used in organic electronics, such as host materials for phosphorescent OLEDs, due to sulfur’s moderate electron-withdrawing effects .
Dibenzo[b,d]furan-4-ylboronic Acid
- Structure and Properties : Features an oxygen atom in the heterocycle. Molecular formula: C₁₂H₉BO₃; molecular weight: 212.01 g/mol (CAS: 100124-06-9) .
- Reactivity : Demonstrated superior yields (78–92%) in Pd-catalyzed couplings, attributed to oxygen’s electron-rich nature enhancing transmetalation .
- Applications : Applied in light-emitting materials, leveraging furan’s high luminescence efficiency .
Selenophen-2-ylboronic Acid
- Structure and Properties: A non-fused selenophene analog. Molecular formula: C₄H₅BSeO₂; molecular weight: ~191.86 g/mol (estimated).
- Reactivity : Moderate yields (48–64%) in Suzuki reactions with halopyrimidines, likely due to selenium’s larger atomic radius and polarizability affecting catalytic cycles .
- Applications: Used to synthesize heteroarylated selenophenes for optoelectronic materials, where selenium’s low electronegativity enhances charge transport .
Comparative Data Table
*Extrapolated data based on selenophene analogs.
Key Research Findings
The larger atomic radius of selenium may sterically hinder catalytic sites, reducing reaction yields compared to thiophene analogs .
Thermal and Chemical Stability: Dibenzo[b,d]thiophen-2-ylboronic acid exhibits higher thermal stability (decomposition >250°C) than furan or selenophene analogs, attributed to sulfur’s stronger bond dissociation energy .
Synthetic Utility: Selenophene boronic acids are less explored but offer unique reactivity in forming C–Se bonds, which are valuable in medicinal chemistry for targeting selenoproteins .
Q & A
Q. Safety
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to mitigate inhalation risks, especially during reactions releasing toxic selenium byproducts .
- Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .
- Waste disposal : Neutralize boronic acid waste with aqueous base before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
